Bromoacetyl bromide
Overview
Description
Bromoacetyl bromide is a versatile and widely used reagent in organic synthesis. It is particularly valuable for the synthesis of heterocyclic compounds, esters, and amides. This compound is known for its ability to facilitate regioselective synthesis and selective cleavage of ethers and acetals. This compound is a colorless, corrosive liquid with a boiling point of approximately 296.6–302°C and readily hydrolyzes in water .
Mechanism of Action
Target of Action
Bromoacetyl bromide is a versatile reagent used in organic synthesis. It is known to interact with various biological targets. One such target is Prostaglandin G/H synthase 1 . .
Mode of Action
This compound is primarily used as an acylating reagent . It can convert amines to azido acetamides . It can also convert p-Arsanilic acid to 4-(2-bromoacetylamino)benzenearsonic acid, a precursor to a metal-based drug .
Biochemical Pathways
Its ability to convert amines to azido acetamides suggests that it may influence pathways involving these compounds .
Result of Action
Its use as an acylating reagent suggests that it may modify the structure and function of target molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it reacts violently with water , indicating that its stability and reactivity can be significantly affected by the presence of water. Therefore, it should be stored in a dry environment .
Biochemical Analysis
Biochemical Properties
Bromoacetyl bromide is a highly active compound that can participate in various biochemical reactions. It is often used as an acylating agent . For instance, it can react with 10H-phenothiazine to produce 10-bromoacetyl-10H-phenothiazine
Cellular Effects
One study has shown that this compound can be used to modify cellulose diacetate to create a reverse osmosis membrane with antibacterial properties . This suggests that this compound may have some influence on cellular function, possibly through its interactions with cellular biomolecules.
Molecular Mechanism
As an acylating agent, it is known to participate in esterification reactions . For example, it can react with hydroxyl groups under mild conditions
Temporal Effects in Laboratory Settings
It is known that this compound is a moisture-sensitive compound , suggesting that its stability and degradation may be influenced by environmental conditions.
Preparation Methods
Bromoacetyl bromide is typically prepared by the reaction of acetic acid and bromine in the presence of red phosphorus at a temperature of around 140°C . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively straightforward procedure.
Chemical Reactions Analysis
Bromoacetyl bromide undergoes a variety of chemical reactions, including:
Substitution Reactions: It can react with amines to form azido acetamides.
Acylation Reactions: It is used as an acylating agent to convert phenothiazine to 10-bromoacetyl-10H-phenothiazine.
Formation of Esters and Amides: It forms esters and amides that are important intermediates in the synthesis of therapeutically active compounds.
Common reagents used in these reactions include amines, phenothiazine, and various acids. The major products formed from these reactions are azido acetamides, bromoacetylated phenothiazine, and other acylated derivatives.
Scientific Research Applications
Bromoacetyl bromide has numerous applications in scientific research, including:
Comparison with Similar Compounds
Bromoacetyl bromide is similar to other acylating agents, such as chloroacetyl chloride and bromoacetyl chloride. it is unique in its ability to facilitate regioselective synthesis and selective cleavage of ethers and acetals . Similar compounds include:
- Chloroacetyl chloride
- Bromoacetyl chloride
- 3-Bromopropionyl chloride
- 2-Bromopropionyl bromide
These compounds share similar reactivity but differ in their specific applications and selectivity.
Properties
IUPAC Name |
2-bromoacetyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2O/c3-1-2(4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTRKXWIZZZYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2O | |
Record name | BROMOACETYL BROMIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060506 | |
Record name | Acetyl bromide, 2-bromo- | |
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Molecular Weight |
201.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromoacetyl bromide appears as a water-white liquid with a pungent odor. Denser than water. Irritates skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Fuming water-white liquid with a pungent odor; [CAMEO] Colorless to light yellow liquid with an extremely irritating odor; [CHRIS] Dark brown liquid; [Sigma-Aldrich MSDS] | |
Record name | BROMOACETYL BROMIDE | |
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Record name | Bromoacetyl bromide | |
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Boiling Point |
298 °F at 760 mmHg (USCG, 1999) | |
Record name | BROMOACETYL BROMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/2649 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
2.317 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Record name | BROMOACETYL BROMIDE | |
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CAS No. |
598-21-0 | |
Record name | BROMOACETYL BROMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/2649 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromoacetyl bromide | |
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Record name | Acetyl bromide, 2-bromo- | |
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Record name | Acetyl bromide, 2-bromo- | |
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Record name | Acetyl bromide, 2-bromo- | |
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Record name | Bromoacetyl bromide | |
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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